1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropan-1-one
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Overview
Description
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropan-1-one is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolopyrrole ring and the attachment of the indene moiety. Typical synthetic routes might include:
Cyclization reactions: to form the pyrrolopyrrole ring.
Etherification reactions: to attach the indene moiety.
Methylation reactions: to introduce the methyl group.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity. This might involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting the indene moiety to an indanone.
Reduction: Reducing the pyrrolopyrrole ring to a more saturated form.
Substitution: Introducing different substituents on the pyrrolopyrrole or indene rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products would depend on the specific reactions, but could include:
Oxidized derivatives: Such as ketones or aldehydes.
Reduced derivatives: Such as fully saturated rings.
Substituted derivatives: With various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Potential use as a bioactive molecule in drug discovery.
Medicine
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In catalysis: The compound might act as a ligand, coordinating to a metal center and facilitating the reaction.
In biology: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrrole derivatives: Compounds with similar ring structures.
Indene derivatives: Compounds with similar indene moieties.
Uniqueness
The unique combination of the pyrrolopyrrole ring and the indene moiety, along with the specific substituents, distinguishes this compound from others.
Properties
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,18(22)21-9-8-15-11-20-12-17(15)21)23-16-7-6-13-4-3-5-14(13)10-16/h6-7,10,15,17,20H,3-5,8-9,11-12H2,1-2H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIZSVNOPRFFK-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2C1CNC2)OC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1CC[C@@H]2[C@H]1CNC2)OC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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